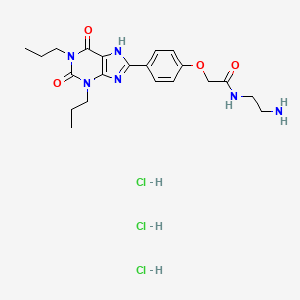

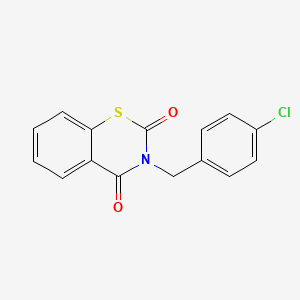

![molecular formula C24H24N6O7 B2582052 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922061-47-0](/img/structure/B2582052.png)

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

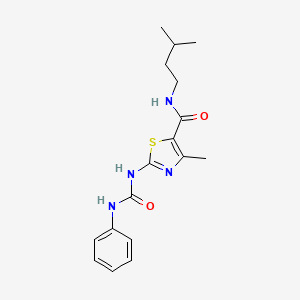

The compound is a benzamide derivative with a pyrazolopyrimidine moiety attached via an ethyl linker . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities. The pyrazolopyrimidine moiety is a fused pyrazole and pyrimidine ring, which is often found in bioactive compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the benzamide and pyrazolopyrimidine moieties. This could potentially allow for pi-stacking interactions in the solid state .科学的研究の応用

Chemistry and Properties of Heterocyclic Compounds

The chemical properties and synthesis procedures of compounds like 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, which belong to the class of heterocyclic compounds, have been extensively reviewed. These reviews provide insights into the preparation methods, properties, and various applications of such heterocyclic compounds, highlighting their significance in chemistry (Boča, Jameson, & Linert, 2011).

Synthetic Pathways and Medicinal Aspects

The synthesis pathways and medicinal implications of pyrazolo[1,5-a]pyrimidine scaffolds, a structural class related to the mentioned compound, have been reviewed. These compounds exhibit a broad range of medicinal properties, and their structure-activity relationships (SAR) have been a focal point for medicinal chemists, indicating their potential in drug discovery (Cherukupalli et al., 2017).

Catalytic and Pharmaceutical Synthesis

The synthesis of heterocyclic compounds, including the pyranopyrimidine core, crucial in pharmaceutical industries due to its bioavailability and synthetic versatility, has been intensively investigated. Various synthetic pathways employing hybrid catalysts have been explored, underscoring the compound's relevance in catalysis and pharmaceutical synthesis (Parmar, Vala, & Patel, 2023).

作用機序

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For example, by inhibiting Hsp90, it disrupts the folding and stabilization of many proteins, leading to their degradation . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress . Furthermore, by inhibiting HLSD1, it alters the methylation status of histones, affecting gene expression .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . The TMP group is a critical pharmacophore in numerous potent agents, and it is prominently present in the molecular structures of various research studies .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell’s cytoskeleton, degradation of proteins, induction of oxidative stress, and alteration of gene expression . These effects can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics through drug-drug interactions .

特性

IUPAC Name |

3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSQAUGHHITPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

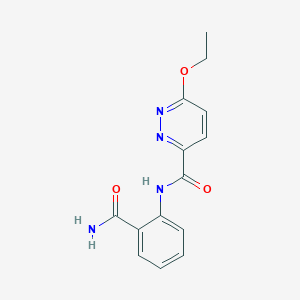

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)

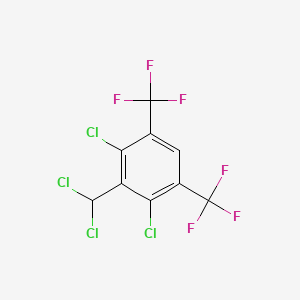

![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2581979.png)

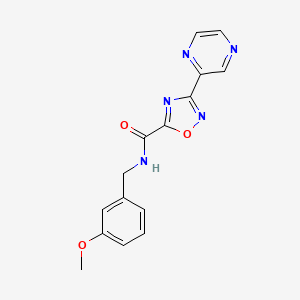

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2581980.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2581990.png)

![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)